molecular formula CHCl3 B1600117 Chloroform-13C CAS No. 31717-44-9

Chloroform-13C

Cat. No.: B1600117
CAS No.: 31717-44-9
M. Wt: 120.37 g/mol
InChI Key: HEDRZPFGACZZDS-OUBTZVSYSA-N
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Description

13C-labeled chloroform , is a variant of chloroform where the carbon atom is the isotope carbon-13 instead of the more common carbon-12. This compound is widely used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroform-13C can be synthesized by the reaction of carbon-13 enriched methane with chlorine gas under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure the complete conversion of methane to chloroform.

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods as regular chloroform but with the use of carbon-13 enriched starting materials. The process involves the chlorination of carbon-13 enriched methane in the presence of a catalyst to increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Chloroform-13C undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized to form carbon dioxide and hydrochloric acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction of this compound can produce methanol and other reduced products using reducing agents like lithium aluminum hydride.

  • Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions, to form products like chloroformate esters.

Major Products Formed:

  • Oxidation: Carbon dioxide (CO2) and hydrochloric acid (HCl)

  • Reduction: Methanol (CH3OH) and other reduced products

  • Substitution: Chloroformate esters and other substituted products

Scientific Research Applications

Chloroform-13C is extensively used in scientific research due to its unique properties. Some of its applications include:

  • NMR Spectroscopy: this compound is a common solvent in 13C-NMR spectroscopy, providing clear and sharp signals due to the low natural abundance of carbon-13.

  • Metabolomics: It is used in 13C-based NMR metabolomics to study metabolic pathways and identify biomarkers in biological samples.

  • Environmental Analysis: this compound is used to trace the sources and pathways of chlorinated compounds in the environment.

  • Synthetic Chemistry: It serves as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which chloroform-13C exerts its effects depends on the specific reaction or application. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal due to its magnetic properties, allowing for detailed structural analysis of organic compounds. In metabolic studies, this compound is metabolized by organisms, and its labeled carbon can be traced through metabolic pathways to study biochemical processes.

Comparison with Similar Compounds

  • Dichloromethane (CH2Cl2)

  • Trichloroethylene (C2HCl3)

  • Carbon tetrachloride (CCl4)

  • Methylene chloride (CH2Cl2)

  • Ethyl chloroformate (ClCOOCH2CH3)

  • Methyl chloroformate (ClCOOCH3)

Properties

IUPAC Name

trichloro(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHCl3/c2-1(3)4/h1H/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDRZPFGACZZDS-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185611
Record name Methane-13C, trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31717-44-9
Record name Methane-13C, trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031717449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methane-13C, trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloroform-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroform-13C
Reactant of Route 2
Chloroform-13C

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